![molecular formula C18H21ClN2O2 B2360267 N-(4-甲基苄基)-2,3,4,5-四氢苯并[f][1,4]噁嗪-7-甲酰胺盐酸盐 CAS No. 2309348-11-4](/img/structure/B2360267.png)

N-(4-甲基苄基)-2,3,4,5-四氢苯并[f][1,4]噁嗪-7-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

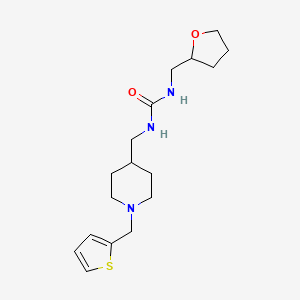

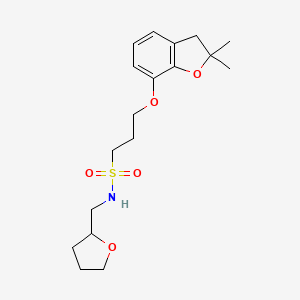

Benzo[b][1,4]oxazepines are a class of compounds that are part of the larger family of oxazepines . They are unsaturated seven-membered heterocycles containing a nitrogen atom and an oxygen atom .

Synthesis Analysis

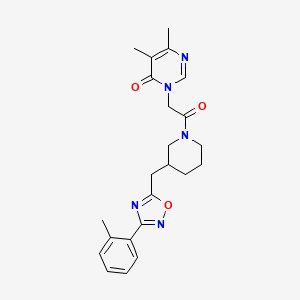

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines. This involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazepines includes a seven-membered ring with a nitrogen atom and an oxygen atom . The exact structure of “N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride” would include these elements, along with additional functional groups specified in the name.Chemical Reactions Analysis

The synthesis of benzo[b][1,4]oxazepines involves the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .科学研究应用

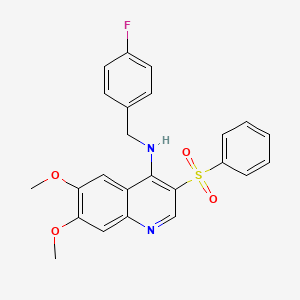

血管紧张素 II 受体拮抗剂:对非肽血管紧张素 II 受体拮抗剂(特别是 N-(联苯基甲基)咪唑)的研究展示了它们在开发强效口服降压药中的潜力。这些化合物由于其结构亲和性和功能结果,暗示了探索类似化合物用于心血管疾病的相关性 (Carini 等人,1991)。

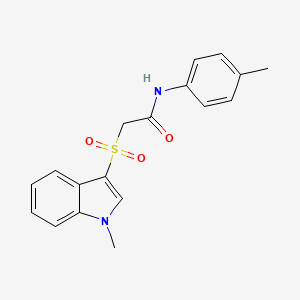

对癌细胞的抗增殖作用:对构象刚性的氨基吡唑酰胺支架类似物(包括四氢嘧啶并氮杂卓衍生物)的研究表明,对黑色素瘤和造血细胞系具有竞争性的抗增殖活性。这表明探索四氢苯并[f][1,4]噁嗪衍生物可以为癌症治疗提供新的见解 (Kim 等人,2011)。

碳酸酐酶抑制剂:基于 [1,4] 噁嗪的伯磺酰胺的研究表明对人类碳酸酐酶有很强的抑制作用,这在治疗上是相关的。这说明了 N-(4-甲基苄基)-2,3,4,5-四氢苯并[f][1,4]噁嗪-7-甲酰胺盐酸盐类似物在设计酶抑制剂中的潜力 (Sapegin 等人,2018)。

激酶抑制剂开发:与四氢苯并[f][1,4]噁嗪结构相似的苯并噁嗪核心是几种激酶抑制剂的组成部分,展示了开发针对 mTOR 和其他激酶的治疗方法的潜力。这表明具有四氢苯并[f][1,4]噁嗪结构的化合物可能在开发新的激酶抑制剂中很有价值 (Naganathan 等人,2015)。

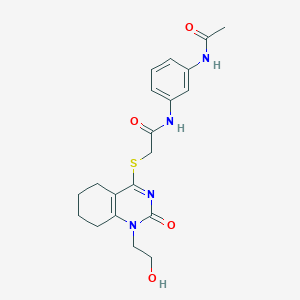

血管性认知障碍:基于二苯并[b,f]氮杂卓的异羟肟酸盐已显示出增加脑血流量、减轻认知障碍和改善慢性脑低灌注模型中海马萎缩的作用。这表明类似的化合物可能为血管性认知障碍提供治疗潜力 (Kaur 等人,2019)。

作用机制

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, possess an array of pharmacological activities .

Mode of Action

The benzylic position in similar compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-13-2-4-14(5-3-13)11-20-18(21)15-6-7-17-16(10-15)12-19-8-9-22-17;/h2-7,10,19H,8-9,11-12H2,1H3,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGKVWUQZGDCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)